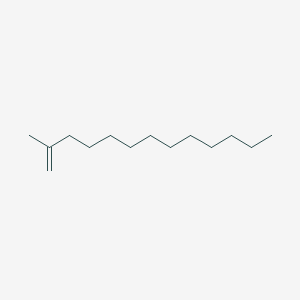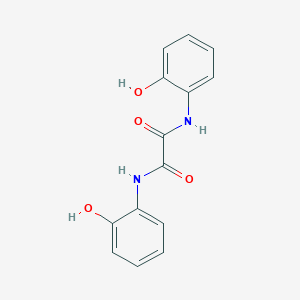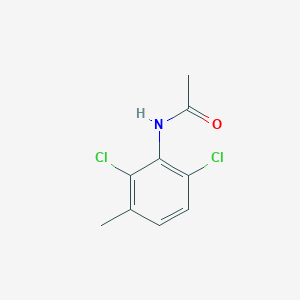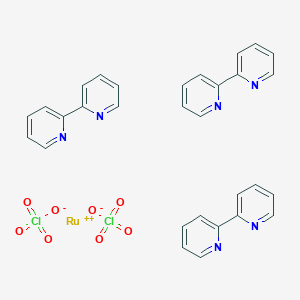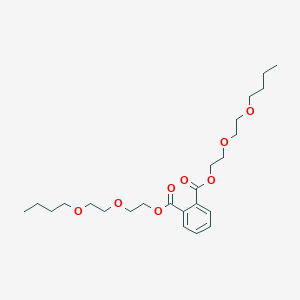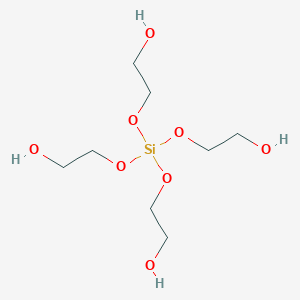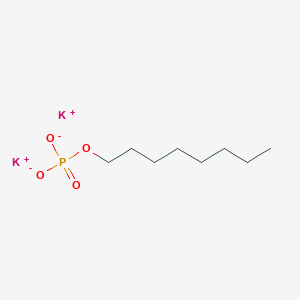
Dipotassium octyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium octyl phosphate (DKOP) is a chemical compound with the molecular formula K2C8H17O4P. It is a surfactant that is commonly used in various industries, including cosmetics, detergents, and pharmaceuticals. DKOP is also used in scientific research as a reagent for various experiments.
Aplicaciones Científicas De Investigación
Dipotassium octyl phosphate is widely used in scientific research as a reagent for various experiments. It is commonly used as a surfactant in the preparation of liposomes, which are used as drug delivery systems. Dipotassium octyl phosphate is also used in the preparation of microemulsions, which have applications in the food industry as well as in drug delivery. Dipotassium octyl phosphate is also used in the preparation of nanoparticles, which have applications in drug delivery, imaging, and sensing.
Mecanismo De Acción
The mechanism of action of Dipotassium octyl phosphate is related to its surfactant properties. Dipotassium octyl phosphate has a hydrophilic head and a hydrophobic tail, which allows it to interact with both water and oil. When Dipotassium octyl phosphate is added to a solution, it forms micelles, which are structures that have a hydrophilic outer shell and a hydrophobic inner core. Dipotassium octyl phosphate can also interact with lipid membranes, causing them to become more fluid.
Efectos Bioquímicos Y Fisiológicos
Dipotassium octyl phosphate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Dipotassium octyl phosphate can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Dipotassium octyl phosphate has also been shown to have antioxidant properties, which may be related to its ability to scavenge free radicals. In vivo studies have shown that Dipotassium octyl phosphate can have an effect on lipid metabolism, reducing the levels of triglycerides and cholesterol in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dipotassium octyl phosphate has several advantages as a reagent for lab experiments. It is relatively inexpensive and easy to obtain. It is also stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, Dipotassium octyl phosphate also has some limitations. It can be toxic to cells at high concentrations, which limits its use in some experiments. It can also interfere with the activity of some enzymes, which may affect the results of experiments.
Direcciones Futuras
There are many future directions for research involving Dipotassium octyl phosphate. One area of research is the development of new drug delivery systems using Dipotassium octyl phosphate. Another area of research is the study of the biochemical and physiological effects of Dipotassium octyl phosphate in vivo. There is also potential for the use of Dipotassium octyl phosphate in the development of new imaging and sensing technologies. Finally, there is potential for the development of new surfactants based on the structure of Dipotassium octyl phosphate, which may have improved properties for use in various industries.
Métodos De Síntesis
The synthesis of Dipotassium octyl phosphate involves the reaction between octanol and phosphorus oxychloride in the presence of potassium hydroxide. The reaction produces Dipotassium octyl phosphate as the main product, along with potassium chloride as a byproduct. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted side products.
Propiedades
Número CAS |
19045-79-5 |
|---|---|
Nombre del producto |
Dipotassium octyl phosphate |
Fórmula molecular |
C8H17K2O4P |
Peso molecular |
286.39 g/mol |
Nombre IUPAC |
dipotassium;octyl phosphate |
InChI |
InChI=1S/C8H19O4P.2K/c1-2-3-4-5-6-7-8-12-13(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |
Clave InChI |
LPZZAIMVFFLHQU-UHFFFAOYSA-L |
SMILES |
CCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
SMILES canónico |
CCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Otros números CAS |
51404-72-9 19045-79-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



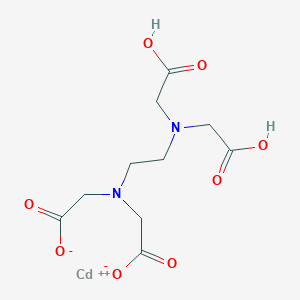
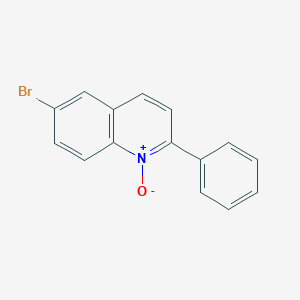
![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)
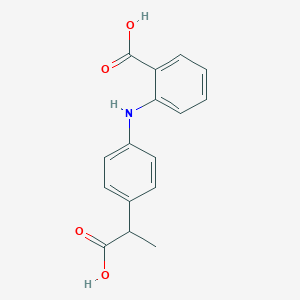

![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)

